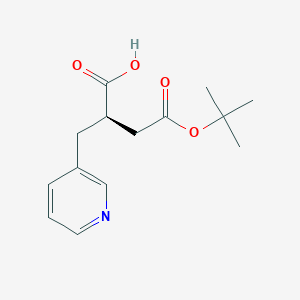![molecular formula C24H20INO5 B12945006 D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in peptide synthesis and proteomics studies due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- typically involves the protection of the amino group of D-tyrosine with a fluorenylmethyloxycarbonyl (Fmoc) group. The iodination of the tyrosine residue is achieved using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
化学反応の分析
Types of Reactions
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodinated tyrosine can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides are employed under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used
科学的研究の応用
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized peptides and proteins for research and commercial purposes .
作用機序
The mechanism of action of D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The fluorenylmethyloxycarbonyl group provides protection during synthesis, which is later removed to yield the active peptide or protein .
類似化合物との比較
Similar Compounds
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester: Another protected tyrosine derivative used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine: A similar compound used in peptide synthesis with a different amino acid.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: A protected phenylalanine derivative used in similar applications.
Uniqueness
D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo- is unique due to its iodinated tyrosine residue, which allows for specific chemical modifications and applications in peptide synthesis. The presence of the iodine atom provides additional reactivity compared to other protected amino acids .
特性
分子式 |
C24H20INO5 |
|---|---|
分子量 |
529.3 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m1/s1 |
InChIキー |
UAVWFAFIRLEPJJ-JOCHJYFZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)O)I)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


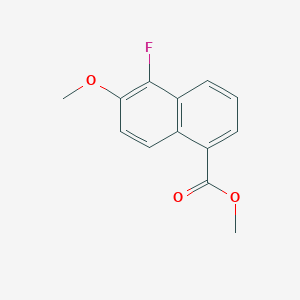

![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
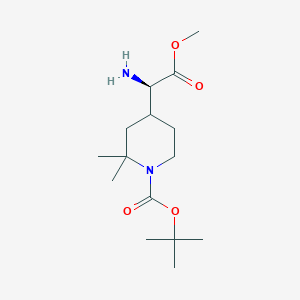

![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
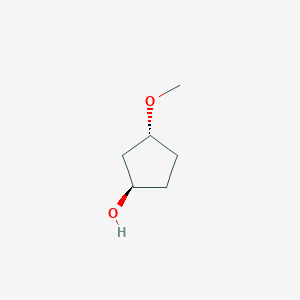
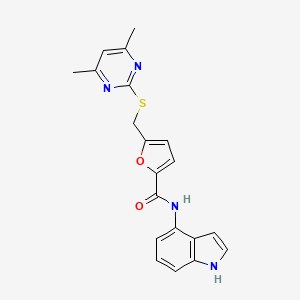
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
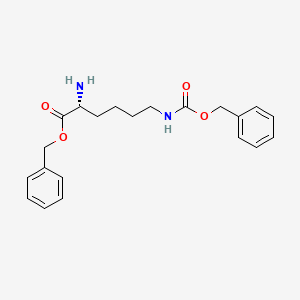
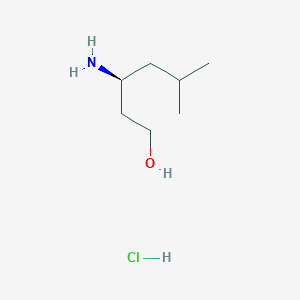
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
